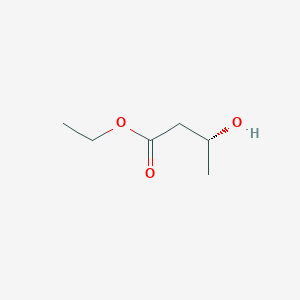

Ethyl (R)-3-hydroxybutyrate

概要

説明

Ethyl (R)-3-hydroxybutyrate (C₆H₁₂O₃) is a chiral ester derived from the ketone body (R)-3-hydroxybutyric acid. It is characterized by its molecular weight of 132.16 g/mol, boiling point of 75–76°C (12 mmHg), and solubility in water . The compound is widely used in pharmaceuticals, nutraceuticals, and food additives due to its enantiomeric purity (up to 98%) and metabolic relevance . Its enzymatic synthesis often employs Candida antarctica lipase B (CAL-B) for stereoselective transesterification .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl ®-3-hydroxybutyrate can be synthesized through several methods. One common method involves the esterification of ®-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Ethyl ®-3-hydroxybutyrate often involves the use of biocatalysts. Enzymatic esterification using lipases has gained popularity due to its high selectivity and mild reaction conditions. This method not only provides high yields but also ensures the enantiomeric purity of the product.

化学反応の分析

Types of Reactions: Ethyl ®-3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ethyl acetoacetate.

Reduction: Reduction of the ester group can yield ®-3-hydroxybutanol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for the substitution of the hydroxyl group.

Major Products Formed:

Oxidation: Ethyl acetoacetate.

Reduction: ®-3-hydroxybutanol.

Substitution: Various substituted esters depending on the reagent used.

科学的研究の応用

Synthesis of Ethyl (R)-3-Hydroxybutyrate

The synthesis of EHB primarily involves biocatalysis using recombinant microorganisms. Recent studies have demonstrated the effectiveness of using ionic liquid (IL) systems to enhance the bioreduction of ethyl acetoacetate into EHB. For instance, a study reported that using choline chloride/glutathione and tetramethylammonium/cysteine IL-buffer systems increased the space-time yield of EHB to 754.9 g/L/d, significantly higher than traditional methods .

Table 1: Comparison of Synthesis Methods for EHB

| Method | Yield (g/L/d) | Substrate Loading (g/L) | Reference |

|---|---|---|---|

| Traditional Aqueous Buffer | 537.2 | 325 | |

| ChCl/GSH IL-Buffer System | 754.9 | 325 | |

| TMA/Cys IL-Buffer System | 726.3 | 325 |

Nutritional Applications

EHB is recognized for its role as a dietary supplement, particularly in ketogenic diets. It serves as an exogenous source of ketones, which can enhance energy metabolism and support weight management. Studies indicate that EHB can increase serum ketone levels and promote fat oxidation, making it beneficial for individuals following low-carbohydrate diets .

Cachexia Management

EHB has shown promise in managing cachexia, a condition characterized by severe body weight loss and muscle wasting often seen in cancer patients. Research demonstrated that administering EHB to cachectic mice alleviated symptoms such as muscle atrophy and improved overall survival rates . The study involved subcutaneous injections of EHB, which resulted in significant improvements in body weight and muscle mass.

Table 2: Effects of EHB on Cachexia in Mice

| Parameter | Control Group (PBS) | EHB Group (300 mg/kg/day) |

|---|---|---|

| Body Weight Change (g) | -5 ± 1 | +10 ± 2 |

| Muscle Mass Change (%) | -15% | -5% |

| Survival Rate (%) | 50% | 80% |

Enzymatic Applications

As a chiral building block, EHB is utilized in the synthesis of bioactive compounds. Its enantiomeric purity is crucial for pharmaceutical applications, particularly in the development of drugs with specific stereochemical properties . The compound's versatility as a chiral intermediate is highlighted by its use in synthesizing various pharmaceuticals through enzymatic pathways.

作用機序

The mechanism of action of Ethyl ®-3-hydroxybutyrate involves its interaction with various enzymes and receptors in biological systems. As a chiral molecule, it exhibits enantioselective interactions, which are crucial in its biological activity. The compound can act as a substrate for esterases and lipases, leading to its hydrolysis into ®-3-hydroxybutyric acid and ethanol. These products can then participate in various metabolic pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl (R)-3-Hydroxybutyrate

- Molecular Formula : C₅H₁₀O₃.

- Reactivity : Exhibits faster reaction kinetics in transesterification compared to ethyl esters. For example, in microwave-assisted enzymatic synthesis, methyl esters achieve 77% conversion in 60 minutes, while ethyl esters require 120 minutes for 83% conversion .

- Applications: Primarily used in biochemical research for synthesizing polyhydroxyalkanoates (PHAs) .

(R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate

- Molecular Formula : C₈H₁₄O₄.

- Synthesis : Produced via CAL-B-catalyzed transesterification of this compound with (R)-1,3-butanediol, achieving yields up to 70% through stereochemical inversion .

- Applications: Known for ergogenic and therapeutic effects, such as rapid elevation of blood ketones, mimicking ketogenic diets .

Ethyl (S)-3-Hydroxybutyrate

- Molecular Formula : C₆H₁₂O₃.

- Reactivity : In amination reactions, both (R)- and (S)-enantiomers yield racemic products due to dehydrogenation pathways erasing chirality .

- Market Trends : Distinct market dynamics compared to the R-form, driven by niche research applications .

Ethyl 4-Chloro-3-Hydroxybutyrate

- Molecular Formula : C₆H₁₁ClO₃.

- Reactivity: Used in reduction reactions to produce chiral intermediates for pharmaceuticals. Retention times in GC analysis differ significantly from non-halogenated analogs .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

Therapeutic and Industrial Relevance

- This compound : Investigated for alleviating muscle wasting via hydrolysis into 3-hydroxybutyrate (3-HB), though efficacy remains under study .

- Methyl Esters : Preferred in industrial PHA production due to faster reaction rates and compatibility with microbial systems .

- Ketone Body Esters : (R)-3-hydroxybutyl (R)-3-hydroxybutyrate outperforms ethyl esters in raising blood ketones, making it a superior ergogenic aid .

生物活性

Ethyl (R)-3-hydroxybutyrate (EHB) is a compound derived from the metabolism of fatty acids and plays a significant role in various biological processes. Its therapeutic potential has garnered attention in recent years, particularly in the context of metabolic disorders, cachexia, and neurodegenerative diseases. This article explores the biological activity of EHB, supported by research findings, data tables, and case studies.

1. Overview of this compound

EHB is the ethyl ester of 3-hydroxybutyric acid, a ketone body produced during the metabolism of fatty acids. It is known for its role in energy production and has been investigated for its potential health benefits, particularly in conditions characterized by metabolic dysregulation.

2.1 Metabolic Pathways

EHB is metabolized to β-hydroxybutyrate (β-HB), which serves as an alternative energy source during periods of low carbohydrate availability. This metabolic conversion is crucial for maintaining energy homeostasis in various tissues, including the brain and muscles.

2.2 Anti-inflammatory Effects

Research indicates that EHB administration can reduce inflammation markers in various models. In a study involving cachectic mice, EHB significantly lowered serum levels of inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

3.1 Cachexia Model Studies

A pivotal study demonstrated that EHB administration improved survival rates and alleviated cachexia-related symptoms in mice with colon cancer. The study involved three groups: cachectic mice treated with EHB, cachectic control mice receiving PBS, and normal mice. Key findings included:

- Weight Changes : Mice treated with EHB showed less weight loss compared to controls.

- Muscle Preservation : EHB-treated mice had higher gastrocnemius muscle weights, indicating reduced muscle atrophy.

- Inflammatory Response : Serum levels of pro-inflammatory cytokines were significantly lower in EHB-treated mice .

| Parameter | Normal Mice (NOR) | Cachexia Control (CAC) | EHB-Treated (CAC-K) |

|---|---|---|---|

| Food Intake (g/day) | 20 ± 2 | 10 ± 1 | 15 ± 2 |

| Body Weight Change (%) | +5% | -20% | -5% |

| Gastrocnemius Weight (g) | 10 ± 1 | 5 ± 0.5 | 7 ± 0.5 |

| Serum TNF-α (pg/mL) | 30 ± 5 | 150 ± 20 | 80 ± 10 |

3.2 Neuroprotective Effects

Another area of interest is the neuroprotective effect of EHB. Studies suggest that β-HB can cross the blood-brain barrier and may protect neurons from oxidative stress and apoptosis. In models of neurodegeneration, EHB has been shown to enhance cognitive function and reduce markers of neuronal damage .

Case Study: Cachexia in Cancer Patients

A clinical trial investigated the effects of EHB on patients suffering from cancer-related cachexia. The trial included daily administration of EHB over four weeks, monitoring weight changes, muscle mass, and quality of life indicators. Results indicated:

- Weight Stabilization : Patients experienced stabilization or slight increases in body weight.

- Improved Appetite : A significant number reported improved appetite and energy levels.

- Quality of Life : Enhanced quality of life scores were noted post-treatment .

5. Conclusion

This compound shows promising biological activity with significant implications for therapeutic applications in metabolic disorders and inflammatory conditions. Its ability to modulate energy metabolism, reduce inflammation, and protect against muscle wasting makes it a compound of interest for further research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity and enantiomeric excess of Ethyl (R)-3-hydroxybutyrate?

- Methodology : Gas chromatography/mass spectrometry (GC/MS) is the primary method for quantifying purity and detecting impurities such as residual R-1,3-butanediol (<2.0%) or residual ethanol. Enantiomeric excess (>99%) is verified using chiral column GC or HPLC, as validated in commercial synthesis batches .

- Quality Control : Batch consistency can be monitored using specifications outlined in chemical analysis tables (e.g., D-β-hydroxybutyrate ester ≥97.5%, this compound <0.5%) .

Q. How is this compound synthesized, and what are the critical reaction parameters?

- Synthesis : Produced via enzyme-catalyzed transesterification between this compound and (R)-1,3-butanediol using lipase. Critical parameters include enzyme activity, solvent selection, and temperature control to minimize by-products like ethanol .

- Optimization : Reaction efficiency is monitored through GC/MS to ensure residual ethanol levels comply with specifications (e.g., <0.5%) .

Q. What are the standard microbiological testing protocols for this compound in research-grade batches?

- Testing : Microbiological safety is assessed using colony-forming unit (CFU) counts for contaminants like E. coli (<5 CFU/mg), molds (<10 CFU/mg), and yeasts (<10 CFU/mg), adhering to guidelines from the European Parliament .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized to reduce by-products like R-1,3-butanediol in this compound production?

- Strategies :

- Use immobilized lipases to enhance enzyme stability and reusability.

- Adjust molar ratios of substrates (this compound and (R)-1,3-butanediol) to favor ester formation over diol retention.

- Implement in-situ product removal techniques to reduce inhibitory effects .

- Validation : Post-reaction GC/MS analysis confirms by-product levels (e.g., R-1,3-butanediol <2.0%) .

Q. How should researchers address contradictions in metabolic data when studying this compound’s role in ketosis?

- Approach :

- Standardize dosing protocols (e.g., 500–750 mg/kg in animal models) to ensure comparability.

- Use isotopic tracers (e.g., ¹³C-labeled this compound) to track metabolic flux and resolve discrepancies in β-hydroxybutyrate utilization pathways .

Q. What experimental designs are effective for assessing this compound’s therapeutic potential in cancer cachexia or neurodegenerative models?

- Design Considerations :

- Disease Models : Use murine cachexia models to evaluate muscle mass preservation via oral administration (e.g., 300 mg/kg/day).

- Biomarkers : Measure serum β-hydroxybutyrate levels, ATP/ADP ratios, and inflammatory markers (e.g., TNF-α) to correlate metabolic and anti-catabolic effects .

- Controls : Include ketogenic diet cohorts to distinguish ester-specific effects from endogenous ketosis .

Q. Methodological Resources

- Chemical Characterization : Refer to Tables I.e-1 and I.e-2 for batch-specific purity data and impurity thresholds .

- Enzymatic Synthesis : Figure II.b-1 provides a schematic of the transesterification process, including ethanol by-product management .

- Safety Protocols : Follow microbiological specifications in Table XII.a-2 for contaminant limits in research-grade batches .

特性

IUPAC Name |

ethyl (3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331464 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-95-5 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。